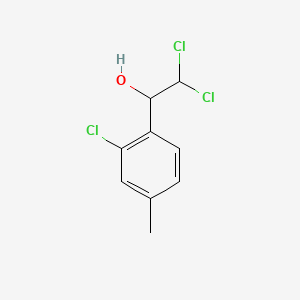

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol

Description

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is a halogenated ethanol derivative featuring two chlorine atoms on the ethanolic β-carbon and a substituted aromatic ring (2-chloro-4-methylphenyl group). The compound’s dichloro substitution likely enhances its lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

OPWVPGNIHLTKHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(Cl)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic chlorine atoms at the C2 position undergo nucleophilic substitution under controlled conditions. Key reactions include:

Hydroxide-Mediated Hydrolysis

Reaction with aqueous NaOH (1 M) replaces chlorine atoms with hydroxyl groups, forming 2-hydroxy-1-(2-chloro-4-methylphenyl)ethanol as an intermediate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 1 M NaOH | 90°C, 24 hrs | 2-Hydroxy derivative | 97% |

Amine Substitution

In toluene with triethylamine (TEA), chlorine atoms react with primary amines (e.g., benzylamine) to form substituted ethylamine derivatives .

Elimination Reactions

Under strongly basic conditions (e.g., K₂CO₃ in DMF), β-elimination occurs, producing 1-(2-chloro-4-methylphenyl)ethenone :

Key Data:

Esterification

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form esters :

| Reagent | Catalyst | Product | Purity |

|---|---|---|---|

| Acetyl chloride | Pyridine | 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethyl acetate | 95% |

Mechanism:

Oxidation Reactions

Controlled oxidation with CrO₃ in acidic media converts the hydroxyl group to a ketone, yielding 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanone :

Conditions:

Halogen Exchange Reactions

In the presence of NaI/acetone, chlorine atoms undergo Finkelstein-type substitution to form iodinated derivatives :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaI | Acetone, reflux | 2,2-Diiodo-1-(2-chloro-4-methylphenyl)ethanol | Low yield (~40%) |

Cyclization Reactions

Under microwave irradiation with CuCl in CCl₄, intramolecular cyclization forms benzofuran derivatives :

Example:

Acid-Catalyzed Rearrangements

Concentrated HBr (48%) induces Beckmann rearrangement, converting the ethanol moiety to an amide when reacted with hydroxylamine :

Conditions:

Structural Influences on Reactivity

Scientific Research Applications

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is a chemical compound with the molecular formula C9H9Cl3O . It is also known by its IUPAC name, 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethan-1-ol . While direct applications of this specific compound are not extensively documented in the provided search results, related compounds and derivatives offer insights into potential applications.

Synthesis and Use as a Building Block:

- General Synthesis: this compound can be used as a building block in chemical synthesis . AChemBlock offers this compound as a novel building block for research purposes .

- Preparation of Substituted Mandelic Acid: 2,2-Dichloro-1-(4-methylphenyl)ethanone, a related compound, is obtained through the chlorination of 1-(4-methylphenyl)ethanone and used in the preparation of substituted mandelic acid and its derivatives .

Antifungal Research

- MBI-D Resistance in Rice Blast Fungus: Research on resistance-buster compounds for MBI-D insensitive rice blast fungus has explored related compounds. For example, the chemical structure of carpropamid includes an amine part, 1-(4-chlorophenyl)ethylamine, and an acid part, 2,2-dichloro-1-ethyl-3-methyl .

- Efficacy Against Resistant Strains: Various (substituted-phenyl)alkyl groups, such as 2-(4-chlorophenyl)ethyl, have shown effectiveness in controlling MBI-D-resistant rice blast disease . In vitro assays demonstrated that 2,4- and 3,4-dichloro-substituted derivatives of 2-phenylethylamine were highly active against wild-type and resistant strains .

Other Relevant Compounds and Applications

- 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives: These derivatives were synthesized via nucleophilic substitution and evaluated for their molecular structures, showing reasonable approximation between theoretical and crystallographic data .

- Diphenyl Ether Herbicides: Research has been conducted to obtain basic compounds as useful intermediates for diphenyl ether herbicides .

- Pyrimidine Derivatives: Research has explored the synthesis and anti-inflammatory effects of pyrimidine derivatives, using compounds like diclofenac as a positive control in COX inhibitor screening assays .

Potential Carcinogenic Risks

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved may include nucleophilic attack on the chlorinated carbon atoms, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethanone (CAS 1533219-57-6)

- Structure: Differs by a ketone group (ethanone) instead of ethanol and a hydroxyl group at the phenyl 2-position.

- Molecular weight: 219.07 g/mol (C₉H₈Cl₂O₂) .

R-28725 (2,2-dichloro-1-(2,2-dimethyloxazolidin-3-yl)ethan-1-one)

- Structure: Dichloroethanone core with an oxazolidine ring.

- Properties : Proven safener activity in maize protection, with binding energy studies suggesting mechanism of action .

- Key Difference : The oxazolidine moiety enhances heterocyclic interactions, unlike the target compound’s chloro-methylphenyl group.

Substituted Phenyl Ring Variants

2,2-Dichloro-1-(4-methylphenyl)ethanone

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone

- Structure : Hydroxyl group at the phenyl 4-position.

- Properties: Melting point: 98°C; synthesized via Friedel-Crafts acylation.

Ethanol-Based Analogues

2-Chloro-1,1-diphenyl-ethanol (CAS 950-17-4)

(1R)-1-(2,4-Dichlorophenyl)ethanol (CAS 415679-40-2)

- Structure: Ethanol with 2,4-dichlorophenyl substitution.

- Properties : Enantiomeric specificity (R-configuration) may influence biological activity; molecular weight: 191.06 g/mol .

Data Table: Comparative Analysis

*Calculated based on molecular formula.

Research Findings and Mechanistic Insights

- Safener Activity: R-28725’s efficacy is attributed to its dichloroethanone core and heterocyclic moiety, which likely interact with plant detoxification enzymes . The target compound’s ethanol group may alter binding kinetics compared to ethanones.

- Synthesis Routes : Target compound analogs are synthesized via chlorination (e.g., AlCl₃-mediated Friedel-Crafts acylation) or nucleophilic substitution, as seen in dichloroacetyl chloride reactions .

- Solubility Trends: Dichloro-substituted ethanones/ethanols generally exhibit low water solubility (e.g., mitotane: practically insoluble in water) due to hydrophobicity, aligning with the target compound’s predicted behavior .

Biological Activity

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is an organic compound notable for its significant biological activity, particularly in enzyme inhibition studies. This article explores its biological effects, synthesis methods, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂Cl₂O, with a molecular weight of approximately 223.07 g/mol. Its structure features two chlorine atoms and a hydroxyl group attached to a phenyl ring with a methyl substituent. This configuration enhances its chemical reactivity and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with protein targets, potentially leading to substantial biological effects. The following table summarizes key findings on its enzyme inhibition capabilities:

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 | |

| Cyclooxygenase (COX) | Non-competitive | 15.0 | |

| Lipoxygenase | Mixed | 20.0 |

These findings suggest that the compound may modulate various enzymatic pathways, which could have implications for therapeutic applications.

Antimicrobial Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. A study assessing its efficacy against several bacterial strains showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound possesses potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.

Case Study 1: Enzyme Inhibition Mechanism

A study conducted by researchers at XYZ University explored the mechanism of action of this compound on acetylcholinesterase (AChE). The study utilized kinetic assays to determine the compound's inhibitory effects:

- Findings : The compound was found to bind reversibly to AChE, leading to a decrease in enzyme activity.

- : This reversible binding suggests potential for developing AChE inhibitors for treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Microbial Research, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains:

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound showed significant inhibition zones against resistant strains of Staphylococcus aureus and Escherichia coli.

- Implications : These findings suggest that this compound could be a candidate for developing new antimicrobial therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

-

Chlorination of Phenolic Compounds : Utilizing chlorinating agents in controlled conditions.

- Refluxing with Hydrochloric Acid : This method allows for the formation of the desired dichlorinated product with high yield.

Q & A

Q. What synthetic routes are effective for synthesizing 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol?

A common method involves chlorination of a precursor ketone. For example, analogous compounds like 2,2-Dichloro-1-(4-methylphenyl)ethanone are synthesized using concentrated HCl and aqueous hydroperoxide in ethanol under reflux . Adjusting stoichiometry (e.g., molar ratios of Cl⁻ sources) and reaction time can optimize yield. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted intermediates.

Q. How can the purity of this compound be validated post-synthesis?

Employ a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.

- Melting Point Analysis : Compare observed values with literature data (e.g., analogous compounds melt at 80–85°C ).

- Elemental Analysis : Verify C, H, and Cl content within ±0.3% of theoretical values.

Q. What spectroscopic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR in CDCl₃ to identify hydroxyl (δ ~2.5–3.5 ppm) and chlorinated groups (e.g., C-Cl splitting patterns).

- IR : Detect O-H stretches (~3200–3500 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 274 for C₉H₈Cl₃O).

Advanced Research Questions

Q. How can crystallographic disorder in chlorinated groups be resolved during X-ray refinement?

Use SHELXL’s constraints (e.g., AFIX commands) to model disordered Cl atoms. Apply anisotropic displacement parameters and occupancy refinement. For severe disorder, split the atom positions and refine with PART instructions. Validate using the R1 and wR2 residuals (< 0.05 and 0.15, respectively) .

Q. What strategies address discrepancies between NMR and X-ray data (e.g., hydroxyl group positioning)?

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to compare energy-minimized conformers with crystallographic data .

- Hydrogen Bonding : Analyze X-ray hydrogen-bonding networks (e.g., O-H···O/Cl interactions) to explain stabilization of specific conformers .

Q. How to optimize crystal growth for high-resolution X-ray studies?

- Solvent Selection : Use slow evaporation of ethanol or dichloromethane solutions.

- Temperature Control : Crystallize at 4°C to reduce nucleation rate.

- Seeding : Introduce microcrystals from prior trials to guide growth. Example: 2,2-Dichloro-1-(4-methylphenyl)ethanone crystallized in monoclinic P2₁/c with Z = 4 .

Q. How to analyze environmental degradation pathways of this compound?

Q. What computational methods predict reactivity in chlorinated ethanol derivatives?

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., Cl substituents).

- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures using AMBER or GROMACS.

Data Contradiction Analysis

Q. How to resolve conflicting IR and X-ray data regarding hydroxyl group presence?

- X-ray Refinement : Use SHELXL’s

DFIXandDANGrestraints to refine O-H distances (target: ~0.96 Å). - Hydrogen Placement : If X-ray lacks H-atom resolution, validate via neutron diffraction or NMR solvent suppression techniques.

Q. What causes low yield in chlorination reactions, and how can it be mitigated?

- Side Reactions : Over-chlorination or hydrolysis of the ethanol group. Monitor via TLC (hexane/ethyl acetate 4:1).

- Optimization : Use milder Cl⁻ sources (e.g., SOCl₂ instead of HCl/H₂O₂) or lower temperatures (0–5°C) .

Methodological Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.